molecular formula C13H12BrN B14140324 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide CAS No. 26481-94-7

1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide

Cat. No.: B14140324
CAS No.: 26481-94-7
M. Wt: 262.14 g/mol
InChI Key: FQHSKUOQFXDWBM-NBYYMMLRSA-M
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Description

1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide typically involves the quaternization of pyridine with an appropriate phenylethenyl halide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, often under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Pyridine+Phenylethenyl bromide1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide\text{Pyridine} + \text{Phenylethenyl bromide} \rightarrow \text{this compound} Pyridine+Phenylethenyl bromide→1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts or phase transfer agents can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in cellular imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism by which 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl group can participate in π-π interactions, while the pyridinium core can engage in ionic interactions with negatively charged biomolecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 1-Phenylethylpyridinium bromide
  • 1-Benzylpyridinium bromide
  • 1-(2-Hydroxyethyl)pyridinium bromide

Uniqueness: 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide is unique due to the presence of the phenylethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Properties

CAS No.

26481-94-7

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide

InChI

InChI=1S/C13H12N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-12H;1H/q+1;/p-1/b12-9+;

InChI Key

FQHSKUOQFXDWBM-NBYYMMLRSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.[Br-]

Origin of Product

United States

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